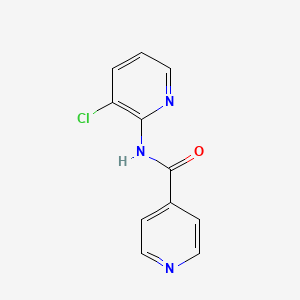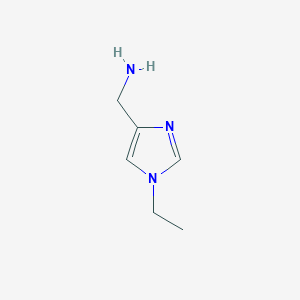
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile, also known as TFC, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a nitrogen-containing heterocyclic compound that is widely used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. TFC is also used as a building block in the synthesis of other heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines. In addition, it is used as an intermediate in the synthesis of various organic compounds, such as β-lactams, amines, and polymers.
科学研究应用
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has a wide range of applications in the scientific research field. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, it is used as an intermediate in the synthesis of various organic compounds, such as β-lactams, amines, and polymers. It is also used as a building block in the synthesis of other heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines.
作用机制
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is a nitrogen-containing heterocyclic compound that acts as a Lewis acid catalyst in organic reactions. It has been found to be an effective catalyst for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has also been found to be an effective catalyst for the synthesis of various heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines.
Biochemical and Physiological Effects
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to have anti-aging, anti-microbial, and anti-fungal effects. In addition, it has been found to have anti-tumor, anti-viral, and anti-diabetic effects.
实验室实验的优点和局限性
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It is also a highly reactive compound and can be used as a catalyst for the synthesis of various organic compounds. Furthermore, it is a stable compound and can be stored for long periods of time.
However, there are some limitations to using 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile in laboratory experiments. It is a highly toxic compound and must be handled with care. It is also a highly reactive compound and can cause unwanted side reactions in some cases. In addition, it can be difficult to purify and is not very soluble in some solvents.
未来方向
The future of 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is promising, as it has a wide range of applications in the scientific research field. It has the potential to be used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, it has the potential to be used as an intermediate in the synthesis of various organic compounds, such as β-lactams, amines, and polymers. It also has the potential to be used as a building block in the synthesis of other heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines. Finally, it has the potential to be used as a catalyst for the synthesis of various organic compounds.
合成方法
The synthesis of 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile can be achieved through several methods. The most common method is the reaction of trifluoromethyl iodide with thioacetamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile in high yields. Another method involves the reaction of trifluoromethyl sulfonyl chloride with an amine, such as ethylamine, in the presence of a base. This reaction yields 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile in moderate yields.
属性
IUPAC Name |
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF3N2S/c6-5(7,8)4-3(1-9)2-11-10-4/h2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDYXPNTNDUCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)
